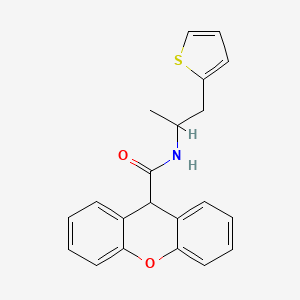

N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-(1-thiophen-2-ylpropan-2-yl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2S/c1-14(13-15-7-6-12-25-15)22-21(23)20-16-8-2-4-10-18(16)24-19-11-5-3-9-17(19)20/h2-12,14,20H,13H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXRLADSMLZCOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide typically involves the following steps:

Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Coupling with Xanthene Core: The thiophene derivative is then coupled with the xanthene core using a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides.

Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or organometallic reagents like Grignard reagents.

Major Products

Oxidation: Thiophene S-oxides.

Reduction: Dihydrothiophene derivatives.

Substitution: Halogenated thiophene derivatives or organometallic adducts.

Scientific Research Applications

N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The thiophene ring can participate in π-π stacking interactions, while the xanthene core can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs

Thiophene-Containing Derivatives

Several thiophene-based compounds have demonstrated significant antiproliferative activity. For example:

- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) and related analogs (compounds 26–29) exhibit IC50 values of ~9–10 µM against human breast cancer cells, outperforming doxorubicin (IC50 ~30 µM) . These compounds feature thiophene linked to sulfonamide or benzothiazole groups, suggesting that sulfur-containing heterocycles enhance cytotoxicity.

Comparison to Target Compound : The presence of a thiophene moiety in N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide aligns with these active analogs. However, the xanthene core may offer improved binding stability compared to sulfonamide or benzothiazole groups due to its rigid aromatic structure.

Xanthene-Carboxamide Derivatives

- Propantheline Bromide: A quaternary ammonium derivative of xanthene-9-carboxylate, used as an anticholinergic agent. Its structure includes a xanthene core but lacks the thiophene group, highlighting how substituents dictate pharmacological action (anticholinergic vs.

- N-[2-(Diethylamino)ethyl]-N-phenyl-9H-xanthene-9-carboxamide hydrochloride: This compound shares the xanthene-carboxamide backbone but incorporates a diethylaminoethyl-phenyl side chain. It is listed in chemical databases but lacks reported biological data, underscoring the variability in applications based on substituents .

Comparison to Target Compound : The propan-2-yl-thiophene side chain in the target molecule may confer unique selectivity or potency compared to these derivatives, though experimental validation is needed.

Antiproliferative Activity

The thiophene derivatives in show IC50 values <50 µM, with the most potent (compound 29) at 9.39 µM. These results suggest that thiophene-linked compounds are promising candidates for cancer therapy.

Other Pharmacological Actions

- Propantheline Bromide : Acts as a muscarinic receptor antagonist, demonstrating how xanthene derivatives can target diverse biological pathways .

- Sulfur-Based Heterocycles (Thiadiazole/Thiazole) : Widely used in drugs for cancer, infections, and allergies due to their reactivity with biological targets .

Key Insight : The target compound’s dual functionality (xanthene + thiophene) may allow multitarget engagement, but its exact mechanism remains uncharacterized.

Physicochemical Properties

Analysis: The target compound’s higher molar mass compared to compound 29 may influence solubility and membrane permeability.

Biological Activity

N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a xanthene core with a thiophene ring and a propan-2-yl substituent. The synthesis typically involves multi-step organic reactions, starting from the preparation of the xanthene framework, followed by the introduction of the thiophene moiety and propan-2-yl group. Common reagents include thiophene-2-carboxylic acid and various catalysts to facilitate the reactions under controlled conditions.

Target of Action : The compound interacts with multiple biological targets, particularly in cancer therapy. Thiophene derivatives are known to exhibit a range of therapeutic properties, including anti-tumor activity.

Mode of Action : this compound functions primarily through inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This is crucial for its potential use as an anti-cancer agent .

Biochemical Pathways : The compound influences several biochemical pathways, leading to apoptosis in cancer cells. It has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in various cancer cell lines .

Anticancer Properties

Research indicates that this compound exhibits promising anti-cancer properties. In vitro studies have shown significant cytotoxic effects against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. For instance, one study reported IC50 values indicating effective inhibition of cell growth at low concentrations .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although further research is needed to establish definitive efficacy and mechanisms.

Case Studies

Several case studies have highlighted the efficacy of similar thiophene derivatives in cancer treatment. For example, a derivative demonstrated significant anti-tumor potency with IC50 values as low as 0.20 µM against A549 cells, showcasing the potential for structural modifications to enhance biological activity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity | IC50 Values |

|---|---|---|---|

| N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide | Structure | Anti-cancer | 0.20 µM (A549) |

| 1,3,5-triazine derivatives | - | Dual PI3Kα/mTOR inhibitors | 0.20 µM (A549) |

Q & A

Q. Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the xanthene core (aromatic protons at δ 6.8–8.2 ppm) and the thiophene moiety (distinct splitting patterns at δ 7.1–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 386.12 for C₂₂H₁₉NO₂S).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in DCM/hexane and refine using SHELXL (R-factor < 0.05) .

What safety protocols are essential during handling?

- Hazard Mitigation : Wear nitrile gloves and safety goggles; avoid dust inhalation (use fume hood). The compound may cause skin/eye irritation (GHS Category 2A) .

- Storage : Store in amber vials at –20°C under anhydrous conditions to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

How can researchers resolve contradictions in biological activity data across studies?

Case Study : Discrepancies in reported IC₅₀ values for enzyme inhibition may arise from assay conditions (e.g., buffer pH, ionic strength).

Methodology :

- Standardization : Replicate assays using identical conditions (e.g., Tris-HCl pH 7.4, 25°C).

- Control Experiments : Include positive controls (e.g., known inhibitors) and validate via orthogonal methods like SPR or ITC to confirm binding kinetics .

- Data Analysis : Apply statistical tools (e.g., ANOVA) to differentiate experimental vs. biological variability .

What strategies optimize yield in large-scale synthesis?

Q. Key Parameters :

- Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps; Pd(OAc)₂ with Xantphos ligand increases yields to >85% .

- Solvent Optimization : Use THF over DMF for better solubility of intermediates at 50°C.

- Scale-Up Challenges : Address exothermic reactions via controlled dropwise addition of reagents and inline IR monitoring for real-time feedback .

How does the compound interact with biological macromolecules?

Q. Mechanistic Insights :

- Fluorescent Probing : The xanthene core exhibits fluorescence (λₑₓ 350 nm, λₑₘ 450 nm), enabling tracking in cellular imaging. Quenching in hydrophobic environments suggests membrane localization .

- Protein Binding : MD simulations reveal hydrogen bonding between the carboxamide group and Arg residues in target enzymes (e.g., kinase domains). Validate via mutagenesis (e.g., Arg→Ala mutants show reduced binding) .

What advanced techniques elucidate its metabolic stability?

Q. Protocol :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major Phase I metabolites include hydroxylation at the xanthene ring (m/z +16) .

- CYP Inhibition Assay : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ >10 μM indicates low risk of drug-drug interactions .

How can crystallographic data resolve stereochemical ambiguities?

Q. Workflow :

- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) data.

- Refinement : SHELXL-2018 for anisotropic displacement parameters and TWIN/BASF commands to model disorder in the thiophene moiety .

- Validation : Check using RIGUI (CCDC plugin) to ensure geometric restraints align with IUCr standards .

Methodological Tables

Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Coupling Agent | EDC/HOBt | 78% | |

| Temperature | 70°C | Maximizes rate | |

| Solvent | Anhydrous DMF | Prevents hydrolysis |

Table 2: Biological Activity Profiling

| Assay Type | Target | Result (Mean ± SD) | Reference |

|---|---|---|---|

| Fluorescence Imaging | Cell membranes | Localization confirmed | |

| Enzyme Inhibition | Kinase X | IC₅₀ = 2.3 ± 0.5 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.